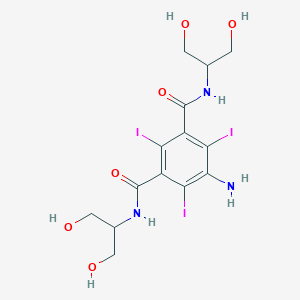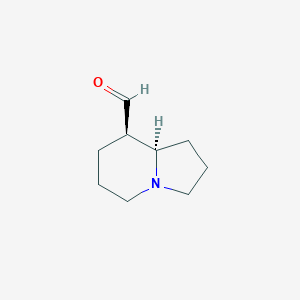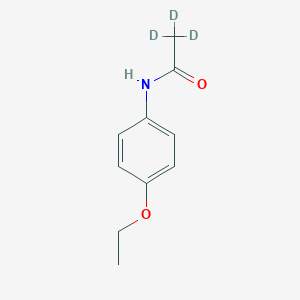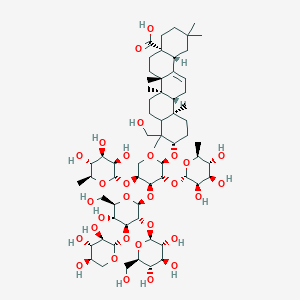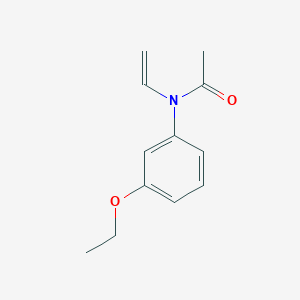
N-(3-Ethoxyphenyl)-N-vinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethoxyphenyl)-N-vinylacetamide, commonly known as EVA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EVA is a vinylamide derivative that has been synthesized through various methods and has shown promising results in scientific research. In
Wirkmechanismus
The mechanism of action of EVA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes, such as cyclooxygenase and lipoxygenase. EVA has also been found to modulate the activity of various receptors, such as the opioid and cannabinoid receptors, which are involved in pain perception and inflammation.
Biochemische Und Physiologische Effekte
EVA has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. EVA has also been found to modulate the immune system and to exhibit neuroprotective effects. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
EVA has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, EVA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful control of EVA concentration and exposure time is required to avoid potential toxicity.
Zukünftige Richtungen
The potential applications of EVA are vast and require further investigation. Some future directions for EVA research include the development of EVA-based drugs for the treatment of various diseases, the synthesis of novel EVA-based polymers with unique properties, and the investigation of the mechanisms underlying the biochemical and physiological effects of EVA. Further research is also needed to optimize the synthesis of EVA and to improve its solubility and bioavailability.
Conclusion:
In conclusion, EVA is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. EVA has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities, and requires further investigation to fully understand its mechanisms of action. The synthesis of EVA requires careful control of reaction conditions to obtain high yields and purity. Further research is needed to optimize the synthesis of EVA and to explore its potential applications in various fields.
Synthesemethoden
EVA can be synthesized through various methods, including the reaction of ethoxybenzamide with acetyl chloride and vinyl acetate, as well as through the reaction of ethoxybenzamide with acetic anhydride and vinyl acetate. The synthesis of EVA is a multistep process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
EVA has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, EVA has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In organic synthesis, EVA has been used as a building block for the synthesis of various organic compounds. In materials science, EVA has been used as a monomer for the synthesis of various polymers.
Eigenschaften
CAS-Nummer |
146680-74-2 |
|---|---|
Produktname |
N-(3-Ethoxyphenyl)-N-vinylacetamide |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-ethenyl-N-(3-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-4-13(10(3)14)11-7-6-8-12(9-11)15-5-2/h4,6-9H,1,5H2,2-3H3 |
InChI-Schlüssel |
QUKCZMBJOZKFIX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)N(C=C)C(=O)C |
Kanonische SMILES |
CCOC1=CC=CC(=C1)N(C=C)C(=O)C |
Synonyme |
Acetamide, N-ethenyl-N-(3-ethoxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




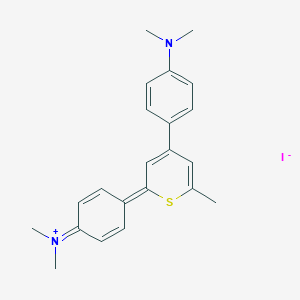
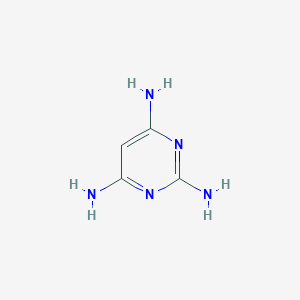
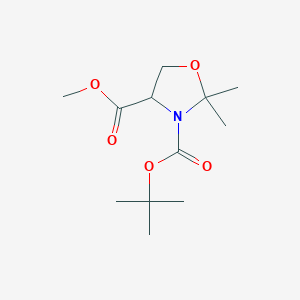
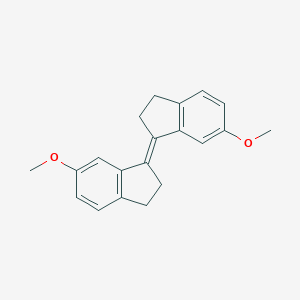
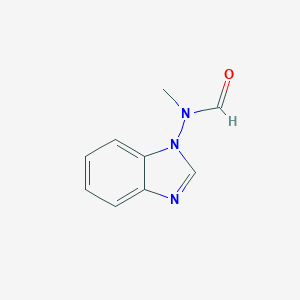
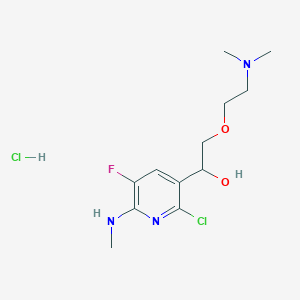
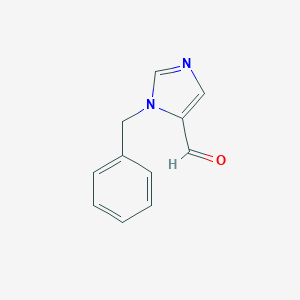
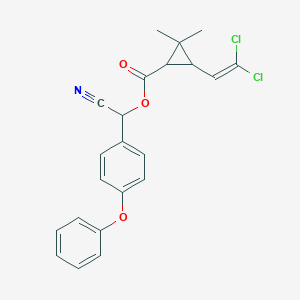
![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)
